molecular formula C14H15N3O4S B3854901 N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B3854901
M. Wt: 321.35 g/mol
InChI Key: ATIVCGWHOKFOCL-UHFFFAOYSA-N
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Description

N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is a sulfonamide compound characterized by the presence of a nitrophenyl group, an aminoethyl linkage, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves the reaction of 4-nitroaniline with 2-chloroethylbenzenesulfonamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The aminoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of N-{2-[(4-aminophenyl)amino]ethyl}benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-aminophenyl)amino]ethyl}benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    4-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide: Contains a bromine atom on the benzene ring.

    N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene or nitrophenyl rings.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a sulfonamide moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-17(19)13-8-6-12(7-9-13)15-10-11-16-22(20,21)14-4-2-1-3-5-14/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIVCGWHOKFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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